2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3S2/c14-9-3-4-10-11(7-9)22(19,20)16-13(15-10)21-8-12(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRLFWNCWUVGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.4 g/mol. The structure features a benzo[e][1,2,4]thiadiazine core substituted with a fluorine atom and linked to a pyrrolidine moiety via a thioether bond. The presence of these functional groups suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to optimize yield and purity. The general synthetic route includes:
- Formation of the benzo[e][1,2,4]thiadiazine core : This involves reactions that introduce the thiadiazine structure.
- Introduction of the fluorine atom : This can be achieved through electrophilic fluorination techniques.
- Attachment of the pyrrolidine group : Utilizing nucleophilic substitution reactions to link the pyrrolidine moiety to the thiadiazine structure.
Biological Activity
The biological activity of This compound has been investigated in several studies:
Anticancer Activity
Recent studies have indicated that derivatives of thiadiazines exhibit significant anticancer properties. For instance, compounds similar to this one have shown promising results in inhibiting cancer cell proliferation in various cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2A | HepG2 | 2.38 |
| 2B | HCT116 | 1.54 |
| 2C | MCF7 | 4.52 |
These findings suggest that the compound may exert cytotoxic effects against specific cancer cells while sparing normal cells .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of PI3Kδ : This compound has been identified as a selective inhibitor of the PI3Kδ pathway, which is crucial in cancer cell survival and proliferation . For example, related compounds have demonstrated IC50 values as low as 8.6 nM for PI3Kδ inhibition.
- Induction of Apoptosis : Studies have shown that compounds within this class can trigger apoptosis in cancer cells through pathways involving Bax and Bcl-2 proteins .
Case Studies
In one notable study involving similar thiadiazine derivatives, researchers evaluated their effects on various cancer cell lines and found that certain modifications significantly enhanced their anticancer properties. The study utilized molecular docking studies to predict binding affinities to target proteins involved in cancer progression .
Scientific Research Applications
Structural Characteristics
The compound contains a benzo[e][1,2,4]thiadiazine ring system substituted with a fluorine atom and linked to a pyrrolidine moiety via a thioether bond. This structural configuration is critical for its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research has indicated that compounds containing the thiadiazine structure exhibit antimicrobial properties. Studies have shown that derivatives of benzo[e][1,2,4]thiadiazine can inhibit the growth of various bacteria and fungi. The presence of the fluorine atom enhances lipophilicity, potentially increasing membrane permeability and bioactivity against microbial pathogens.
Anticancer Properties
Thiadiazine derivatives have been investigated for their anticancer effects. The compound's ability to interfere with cellular processes such as apoptosis and cell cycle regulation has been documented in several studies. For instance, in vitro assays have demonstrated that certain thiadiazine derivatives can induce cell death in cancer cell lines by targeting specific signaling pathways.
Neurological Applications
The pyrrolidine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have shown promise as neuroprotective agents and in modulating neurotransmitter systems. Research into the neuropharmacological effects of this compound may reveal its utility in conditions such as anxiety and depression.
Anti-inflammatory Effects
Preliminary studies have suggested that this compound may possess anti-inflammatory properties. The mechanism likely involves the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for further exploration in inflammatory diseases.
Case Studies
| Study | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Demonstrated inhibition of bacterial growth; effective against Staphylococcus aureus | PubChem |
| Anticancer Research | Induced apoptosis in human cancer cell lines; affected cell cycle progression | AstaTech |
| Neurological Effects | Potential neuroprotective effects observed; modulation of neurotransmitter release | Chemsrc |
Synthesis and Characterization
The synthesis of 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions including:
- Formation of the Thiadiazine Ring : Starting from appropriate precursors through cyclization reactions.
- Substitution Reactions : Introducing the pyrrolidine moiety via nucleophilic substitution.
- Purification : Utilizing techniques such as column chromatography to isolate the desired product.
Characterization methods include Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone, and how do they influence its reactivity?
- Answer : The compound features a benzo[e][1,2,4]thiadiazin-1,1-dioxide core, a fluorinated substituent at position 7, and a pyrrolidine moiety linked via a thioether bond. The electron-withdrawing sulfone group enhances electrophilicity, while the fluorine atom modulates electronic distribution and metabolic stability. The pyrrolidine ring contributes to solubility in polar solvents and potential interactions with biological targets via hydrogen bonding. These structural elements suggest reactivity at the thioether bridge (e.g., nucleophilic substitution) and the pyrrolidine nitrogen (e.g., protonation or coordination) .
Q. Which analytical techniques are recommended for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation analysis.
- X-ray Crystallography : For absolute configuration determination, as demonstrated for structurally related thiadiazin derivatives (e.g., used X-ray to resolve pyrazole-thiadiazine hybrids) .
- Infrared (IR) Spectroscopy : To identify sulfone (SO₂) and carbonyl (C=O) stretches.
- Thermogravimetric Analysis (TGA) : Assess thermal stability under varying conditions .
Advanced Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Answer :
- Step 1 : Synthesize the benzo[e][1,2,4]thiadiazin-1,1-dioxide core via cyclization of 2-aminobenzenesulfonamide derivatives with carbon disulfide, followed by fluorination at position 7 using Selectfluor®.
- Step 2 : Introduce the thioether linkage via nucleophilic substitution (e.g., reacting the core with thiourea derivatives).
- Step 3 : Couple the pyrrolidine moiety using Mitsunobu conditions (e.g., DIAD/TPP) to preserve stereochemistry.
- Optimization Strategies :
- Use HPLC purification after each step to isolate intermediates.
- Employ DoE (Design of Experiments) to optimize reaction time, temperature, and solvent polarity (e.g., DMF vs. THF).
- Monitor reaction progress via LC-MS to minimize side products .
Q. What strategies are effective for resolving contradictory data in solubility and stability studies?
- Answer : Contradictions often arise from solvent polarity, pH, or impurities.
- Solubility : Perform parallel assays in buffered solutions (pH 1–12) and co-solvents (e.g., DMSO/PBS mixtures). Validate via UV-Vis spectroscopy or nephelometry.
- Stability : Conduct accelerated degradation studies under stress conditions (heat, light, humidity) and analyze degradation products via LC-HRMS . Compare results with computational predictions (e.g., using ADMET Predictor™ ) .
- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers and confirm reproducibility across ≥3 independent replicates.
Q. How can computational methods predict the biological targets of this compound?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Prioritize targets with high-affinity binding pockets for sulfone or fluorinated aromatic groups (e.g., kinases or G-protein-coupled receptors).
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors from the sulfone group) using tools like Phase.
- In Vitro Validation : Perform kinase inhibition assays or calcium flux assays for GPCR targets. Cross-reference with structurally related benzodiazepines (e.g., highlights benzodiazepine-protein interactions) .
Methodological Guidance for Experimental Design
Q. What in vitro assays are suitable for evaluating the compound’s metabolic stability?
- Answer :
- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to assess isoform-specific inhibition.
- Reactive Metabolite Detection : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to identify electrophilic intermediates .
Q. How should researchers design SAR (Structure-Activity Relationship) studies for this compound?
- Answer :
- Core Modifications : Synthesize analogs with varying substituents (e.g., Cl, Br, CH₃) at position 7 of the benzothiadiazine ring.
- Linker Optimization : Replace the thioether with sulfoxide or sulfone groups to assess electronic effects.
- Pyrrolidine Substitutions : Introduce methyl or acetyl groups to the pyrrolidine nitrogen to probe steric vs. electronic contributions.
- Data Analysis : Use Free-Wilson analysis or Hansch QSAR models to correlate structural changes with activity (e.g., IC₅₀ values) .
Data Contradiction and Reproducibility
Q. What steps ensure reproducibility in synthesizing and testing this compound across labs?
- Answer :
- Detailed Protocols : Publish exact reaction conditions (e.g., solvent grade, stirring speed, inert atmosphere).
- Reference Standards : Cross-validate purity and identity using commercial or in-house standards (e.g., NIST-certified reference materials) .
- Collaborative Trials : Conduct inter-laboratory studies to identify variables (e.g., humidity during crystallization).
- Open Data Sharing : Deposit raw spectral data (NMR, MS) in repositories like ChemSpider or PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
